
Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and a methylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the nitration of methyl benzoate to introduce the nitro group, followed by chlorination to add the chloro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoates.
Scientific Research Applications
Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-amino-3-nitrobenzoate: Similar structure but with an amino group instead of a methylamino group.
Methyl 6-chloro-2-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethylamino group instead of a methylamino group.
Methyl 6-bromo-2-(methylamino)-3-nitrobenzoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methylamino group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
methyl 6-chloro-2-(methylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3 |
InChI Key |
MNIIIOXARJRQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
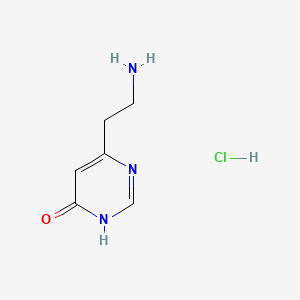
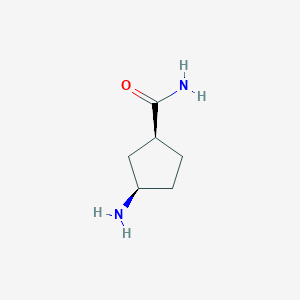


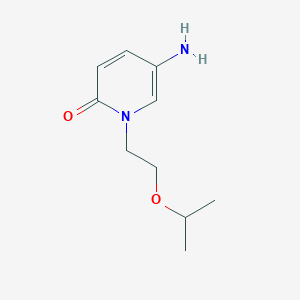

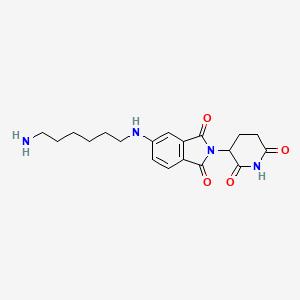
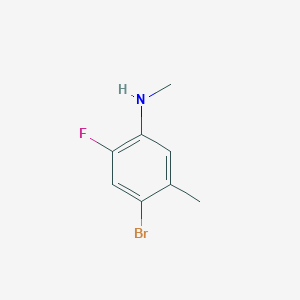
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)

